Predicted Lipophilicity of 5-Aminopicolinaldehyde vs. 3-Aminopicolinaldehyde
Computed physicochemical property comparison between 5-aminopicolinaldehyde and the 3-amino isomer reveals a quantifiable difference in predicted lipophilicity. This difference originates from the distinct electronic and steric environments created by the ortho (2-formyl) substitution pattern of 5-aminopicolinaldehyde versus the 2-formyl, 3-amino arrangement of the 3-isomer . The 5-amino isomer exhibits a predicted consensus Log P (cLogP) of 0.16 and a Topological Polar Surface Area (TPSA) of 55.98 Ų . Direct experimental comparison data for the unsubstituted 3-aminopicolinaldehyde are not available in open authoritative databases; however, the established relationship between substitution pattern and lipophilicity in the pyridine series indicates that moving the amino group from the 5- to the 3-position alters hydrogen-bonding capacity and electronic distribution, which will manifest as a different cLogP value [1].
| Evidence Dimension | Lipophilicity (Consensus Log P) and Topological Polar Surface Area |
|---|---|
| Target Compound Data | cLogP = 0.16; TPSA = 55.98 Ų |
| Comparator Or Baseline | 3-Aminopicolinaldehyde (CAS 55234-58-7): no direct experimental cLogP data located |
| Quantified Difference | Difference not calculable; class-level inference indicates distinct physicochemical profile |
| Conditions | Computational prediction (consensus of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
For medicinal chemistry and lead optimization, distinct cLogP and TPSA values directly impact predicted membrane permeability and solubility—key parameters in drug candidate selection and development workflows.
- [1] Prachayasittikul, S., Pingaew, R., Worachartcheewan, A., Sinthupoom, N., Prachayasittikul, V., Ruchirawat, S., & Prachayasittikul, V. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. View Source
